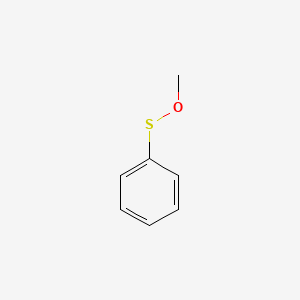

Benzenesulfenic acid methyl ester

Description

Properties

CAS No. |

28715-70-0 |

|---|---|

Molecular Formula |

C7H8OS |

Molecular Weight |

140.2 g/mol |

IUPAC Name |

methoxysulfanylbenzene |

InChI |

InChI=1S/C7H8OS/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

MNJZKOPEHASNIA-UHFFFAOYSA-N |

SMILES |

COSC1=CC=CC=C1 |

Canonical SMILES |

COSC1=CC=CC=C1 |

Other CAS No. |

28715-70-0 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzenesulfenic Acid Methyl Ester

Direct Synthetic Pathways to Alkyl Arenesulfenates

Direct synthesis provides the most straightforward access to alkyl arenesulfenates, with the esterification of sulfenyl chlorides being a prominent method.

Esterification of Sulfenyl Chlorides with Alcohols

The reaction between an arenesulfenyl chloride and an alcohol is a fundamental method for preparing alkyl arenesulfenates. masterorganicchemistry.comlibretexts.org This reaction typically involves the nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfenyl chloride, leading to the formation of the ester and hydrogen chloride. libretexts.orgchemguide.co.uk To neutralize the acidic byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is commonly employed. libretexts.org

The general reaction is as follows: Ar-S-Cl + R-OH + Base → Ar-S-OR + Base·HCl

The reactivity of the arenesulfenyl chloride can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, potentially accelerating the reaction. The choice of alcohol and reaction conditions, such as solvent and temperature, are also critical for optimizing the yield and purity of the resulting sulfenate ester. youtube.com

Table 1: Representative Examples of Esterification of Arenesulfenyl Chlorides

| Arenesulfenyl Halide | Alcohol | Base | Solvent | Product |

|---|---|---|---|---|

| Benzenesulfenyl chloride | Methanol (B129727) | Pyridine | Dichloromethane | Benzenesulfenic acid methyl ester |

| 2-Nitrobenzenesulfenyl chloride | Ethanol | Triethylamine | Tetrahydrofuran | 2-Nitrobenzenesulfenic acid ethyl ester |

| 4-Chlorobenzenesulfenyl chloride | Isopropanol | Pyridine | Diethyl ether | 4-Chlorobenzenesulfenic acid isopropyl ester |

Alternative Synthetic Approaches to Sulfenate Esters

While the sulfenyl chloride route is common, alternative methods for the direct synthesis of sulfenate esters exist. One such approach involves the oxidation of disulfides in the presence of an alcohol. This method avoids the handling of moisture-sensitive sulfenyl chlorides. Another strategy is the reaction of metal thiolates with sources of electrophilic oxygen, followed by alkylation. These methods can be advantageous when the corresponding sulfenyl chloride is unstable or difficult to prepare.

Indirect Generation and In Situ Formation of this compound

Due to the limited stability of some sulfenate esters, methods for their generation in situ for immediate use in subsequent reactions are of significant interest.

Formation from Precursors for Subsequent Reactivity Studies

This compound can be generated from various precursors for mechanistic and synthetic investigations. A notable method is the thermal or photochemical rearrangement of certain sulfoxides. For instance, the thermolysis of allyl phenyl sulfoxide (B87167) can lead to a orgsyn.orgchemicalbook.com-sigmatropic rearrangement to form an unstable allyl benzenesulfenate, which can be trapped by various reagents. This approach allows for the study of the transient sulfenate ester without its isolation.

Synthetic Routes to Related Alkyl Benzenesulfenate Analogues

The synthesis of functionalized alkyl benzenesulfenate analogs allows for the introduction of specific chemical handles for further transformations.

Synthesis of 2-(Trimethylsilyl)ethyl Benzenesulfenate and Related Compounds

A synthetically useful analog is 2-(trimethylsilyl)ethyl benzenesulfenate. oup.com This compound is typically prepared by the reaction of benzenesulfenyl chloride with 2-(trimethylsilyl)ethanol (B50070) in the presence of a base. oup.com

The trimethylsilyl (B98337) group in this molecule is of particular importance. It can act as a protecting group or as a reactive handle. For example, the 2-(trimethylsilyl)ethyl group can be cleaved under specific conditions, such as by treatment with fluoride (B91410) ions, which is a key step in certain synthetic applications. oup.comresearchgate.net The synthesis of 2-(trimethylsilyl)ethyl benzenesulfenate and its subsequent reaction with electrophiles in the presence of tetrabutylammonium (B224687) fluoride have been studied, leading to the formation of phenyl sulfoxides. oup.com

Table 2: Synthesis of Functionalized Benzenesulfenate Esters

| Sulfenylating Agent | Alcohol | Base | Product |

|---|---|---|---|

| Benzenesulfenyl chloride | 2-(Trimethylsilyl)ethanol | Pyridine | 2-(Trimethylsilyl)ethyl benzenesulfenate oup.com |

| Benzeneselenenyl bromide | 2-(Trimethylsilyl)ethanol | Triethylamine | 2-(Trimethylsilyl)ethyl benzeneselenenate |

Stereoselective Synthesis of Chiral Sulfenate Precursors

The synthesis of enantiomerically enriched sulfenate esters, such as this compound, relies heavily on the preparation of chiral sulfinyl compounds. These precursors, primarily chiral sulfinates, are valuable intermediates that allow for the transfer of chirality to the final sulfenate product. The stereoselectivity in the synthesis of these precursors is typically achieved through two main strategies: the use of chiral auxiliaries to direct diastereoselective reactions or the application of chiral catalysts for enantioselective transformations.

One of the well-established methods for preparing chiral sulfinyl compounds involves the diastereoselective oxidation of prochiral sulfenyl compounds. acs.org This approach, however, has seen less application for sulfinates compared to other methods that utilize more readily available starting materials and are often more efficient. nih.gov

A more common and effective strategy is the reaction of a sulfinylating agent with a chiral alcohol, which acts as a chiral auxiliary. nih.gov This method leads to the formation of diastereomeric sulfinate esters, which can then be separated. The separated diastereomers can subsequently be transformed into enantiomerically pure sulfoxides or other sulfinyl derivatives. nih.gov A variety of chiral alcohols have been successfully employed for this purpose, with menthol (B31143) and diacetone-d-glucose (B1670380) being particularly notable and commercially available. nih.gov For instance, the Andersen method, a cornerstone in the stereoselective synthesis of sulfoxides, is based on the crystalline (1R,2S,5R,SS)-(-)-menthyl p-toluenesulfinate. nih.gov Other chiral alcohols like cholesterol, ephedrine, and various sugar alcohols have also been utilized. nih.gov

The reaction of the chiral auxiliary trans-2-phenylcyclohexanol with thionyl chloride produces a mixture of two diastereomeric chlorosulfite esters. hkbu.edu.hk Treatment of this mixture with a dialkylzinc reagent can lead to high conversion to a single diastereomer of the corresponding sulfinate ester, with diastereomeric ratios ranging from 10:1 to 96:4. hkbu.edu.hk

Another powerful approach is the enantioselective condensation of prochiral sulfinates and alcohols, facilitated by an organocatalyst. nih.gov For example, pentanidium has been shown to effectively catalyze the stereoselective coupling of a wide range of sulfinates and bioactive alcohols. nih.gov This method is particularly versatile as the initial sulfinates can be prepared from existing sulfone and sulfonamide compounds. nih.gov

The following table summarizes key findings in the stereoselective synthesis of chiral sulfinate precursors:

| Chiral Auxiliary/Catalyst | Substrate | Reagent | Diastereomeric/Enantiomeric Excess | Reference |

| trans-2-phenylcyclohexanol | Thionyl chloride | Dialkylzinc | 10:1 to 96:4 dr | hkbu.edu.hk |

| Menthyl group | Benzenesulfenyl chloride with a phosphonate (B1237965) group | NBS | up to 76% de | nih.gov |

| 8-phenylmenthol | Benzenesulfenyl chloride with a phosphonate group | Chiral oxaziridine | - | nih.gov |

| trans-2-phenylcyclohexanol | Benzenesulfenyl chloride with a phosphonate group | Chiral oxaziridine | - | nih.gov |

| (R)-Greene's alcohol | Benzenesulfenyl chloride with a phosphonate group | Davis' oxaziridine | 86% de | nih.gov |

| Pentanidium | Prochiral sulfinates and alcohols | - | High enantioselectivity | nih.gov |

These methodologies underscore the importance of chiral auxiliaries and catalysts in controlling the stereochemical outcome of reactions to produce chiral sulfinate esters. These esters are critical precursors for the synthesis of enantiopure sulfenate esters like this compound, which in turn are valuable intermediates in asymmetric synthesis. acs.org

Reactivity and Reaction Mechanisms of Benzenesulfenic Acid Methyl Ester

Pathways Involving Sulfur Atom as Reaction Center

The sulfur atom in benzenesulfenic acid methyl ester is a key player in many of its characteristic reactions. It can readily participate in reactions as a nucleophile, attacking various electrophilic centers.

Thio-Arbuzov Reactions of Methyl Benzenesulfenate for Disulfinate and Sulfoxide (B87167) Formation

A significant reaction pathway for methyl benzenesulfenate involves the Thio-Arbuzov reaction, a process analogous to the well-known Michaelis-Arbuzov reaction in phosphorus chemistry. nih.govorganic-chemistry.orgwikipedia.org This reaction provides a valuable route for the synthesis of unsymmetrical sulfoxides and disulfinates.

In the Thio-Arbuzov reaction, methyl benzenesulfenate reacts with alkyl halides. The reaction is initiated by the nucleophilic attack of the sulfur atom of the sulfenate on the electrophilic carbon of the alkyl halide. This leads to the formation of a sulfonium (B1226848) salt intermediate. The subsequent step involves the dealkylation of this intermediate by the halide ion, resulting in the formation of a sulfoxide and a new alkyl halide. tandfonline.com

Studies have demonstrated the successful application of this reaction for the synthesis of various unsymmetrical sulfoxides by reacting methyl benzenesulfenate with different bromoalkanes. tandfonline.com Furthermore, the Thio-Arbuzov concept has been extended to the synthesis of disulfinates and disulfoxides through "double" Thio-Arbuzov reactions. tandfonline.com In these reactions, methyl benzenesulfenate reacts with ω,ω'-bis(bromomethyl)arenes and -alkenes, leading to the formation of new disulfinyl derivatives. tandfonline.com

Table 1: Examples of Thio-Arbuzov Reactions with Methyl Benzenesulfenate

| Reactant 1 | Reactant 2 | Product Type | Ref. |

|---|---|---|---|

| Methyl benzenesulfenate | Bromoalkanes | Unsymmetrical sulfoxides | tandfonline.com |

| Methyl benzenesulfenate | ω,ω'-bis(bromomethyl)arenes | Disulfinates and Disulfoxides | tandfonline.com |

| Methyl benzenesulfenate | ω,ω'-bis(bromomethyl)alkenes | Disulfinates and Disulfoxides | tandfonline.com |

Alkylation Reactions with Electrophiles (e.g., bromoalkanes, alkyl halides)

The sulfur atom of methyl benzenesulfenate can also be directly alkylated by various electrophiles, such as bromoalkanes and other alkyl halides. tandfonline.comdocbrown.infolibretexts.orgyoutube.comchemistrystudent.comchemguide.co.uk This reaction, often proceeding via an SN2 mechanism, leads to the formation of sulfonium salts. The reaction is a fundamental example of the nucleophilic character of the sulfur atom in the sulfenate ester.

The general mechanism involves the attack of the lone pair of electrons on the sulfur atom on the electrophilic carbon of the alkyl halide, displacing the halide ion as a leaving group. The product is a sulfonium salt where the sulfur atom is bonded to the phenyl group, the methoxy (B1213986) group, and the newly introduced alkyl group.

Oxidation Reactions (e.g., Ozonolysis to Benzenesulfinic Acid Methyl Ester)

The sulfur atom in this compound is susceptible to oxidation. One notable oxidation reaction is ozonolysis, which can convert the sulfenate ester to the corresponding benzenesulfinic acid methyl ester. researchgate.net

Ozonolysis involves the reaction of the sulfenate with ozone (O₃). The ozone molecule acts as a strong oxidizing agent, inserting an oxygen atom into the sulfur-carbon bond or leading to the oxidation of the sulfur atom itself. The precise mechanism can be complex and may involve the formation of intermediate species. This transformation highlights the ability to increase the oxidation state of the sulfur atom in the benzenesulfenate framework. Research on the ozonolysis of related sulfur compounds suggests that the reaction can be non-selective, potentially leading to a mixture of products depending on the reaction conditions and the presence of other functional groups. researchgate.netmdpi.com

Cleavage and Hydrolysis Mechanisms

The sulfur-oxygen bond in benzenesulfenate esters is another reactive site, susceptible to cleavage under both acidic and nucleophilic conditions.

Acid-Catalyzed Hydrolysis of Benzenesulfenate Esters

In the presence of an acid catalyst, benzenesulfenate esters undergo hydrolysis to yield benzenesulfenic acid and the corresponding alcohol. libretexts.orgyoutube.comyoutube.comyoutube.comchemistrysteps.com The generally accepted mechanism for the acid-catalyzed hydrolysis of esters involves several key steps:

Protonation of the carbonyl oxygen (or in this case, the oxygen of the S-O bond): The reaction is initiated by the protonation of the oxygen atom of the methoxy group by a hydronium ion (H₃O⁺). libretexts.orgyoutube.comyoutube.com This protonation makes the carbon atom (or in this case, the sulfur atom) more electrophilic.

Nucleophilic attack by water: A water molecule then acts as a nucleophile and attacks the electrophilic sulfur atom. libretexts.orgyoutube.com

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

Elimination of the leaving group: The protonated methanol (B129727) molecule is then eliminated as a leaving group.

Deprotonation: Finally, a water molecule removes a proton from the resulting sulfenic acid, regenerating the acid catalyst and forming the final product. youtube.com

This reaction is typically reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water. libretexts.orgchemistrysteps.com

Nucleophile-Catalyzed Cleavage Pathways

Benzenesulfenate esters can also be cleaved by the action of nucleophiles. The mechanism of nucleophile-catalyzed cleavage depends on the nature of the nucleophile and the reaction conditions. Generally, a strong nucleophile will attack the electrophilic sulfur atom, leading to the displacement of the methoxy group as a leaving group.

This process is analogous to the base-catalyzed hydrolysis of esters, where a hydroxide (B78521) ion acts as the nucleophile. chemistrysteps.com The attack of the nucleophile on the sulfur atom forms a transient intermediate, which then collapses to release the methoxide (B1231860) ion and form a new sulfur-containing compound derived from the attacking nucleophile.

Rearrangement Reactions and Transformations

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an uncatalyzed, intramolecular process. wikipedia.orgchemistrylearner.com One of the most significant rearrangements involving sulfenate esters is the nih.govnih.gov-sigmatropic rearrangement. This reaction is particularly well-documented for allylic sulfenates, which are in equilibrium with the corresponding allylic sulfoxides. nih.gov

Reactivity with Other Reactive Intermediates and Species (e.g., sulfenic acids)

This compound can react with various nucleophilic and electrophilic species. A particularly relevant area of its reactivity involves interactions with other transient sulfur species, such as sulfenic acids (R-SOH).

Sulfenic acids are themselves highly reactive intermediates. nih.govnsf.gov Their chemistry is characterized by a dual electrophilic and nucleophilic nature. nih.govnih.gov The sulfur atom in a sulfenic acid can act as an electrophile, reacting with nucleophiles, or the oxygen atom can act as a nucleophile.

The most common reaction of a sulfenic acid is its condensation with a thiol to form a disulfide bond. nih.gov This is a crucial reaction in biological redox processes. Sulfenic acids can also undergo self-condensation, where one molecule acts as a nucleophile and the other as an electrophile, to yield a thiosulfinate (R-S(O)S-R). nsf.gov

Given this reactivity profile, a potential reaction between this compound and a sulfenic acid could proceed in several ways. The sulfenic acid, acting as a nucleophile (through its oxygen or sulfur atom), could attack the electrophilic sulfur atom of the methyl benzenesulfenate. This would displace the methoxy group and lead to the formation of a new sulfur-sulfur or sulfur-oxygen bond.

Furthermore, sulfenic acids are known to react with amines to form sulfenamides and can be trapped by 1,3-dicarbonyl compounds like dimedone. nih.gov These reactions highlight the electrophilic character of the sulfenic acid's sulfur atom. nih.gov While direct kinetic or mechanistic studies on the reaction between this compound and a sulfenic acid are not extensively documented, the known reactivity of sulfenic acids suggests they would readily engage with the electrophilic sulfur center of the sulfenate ester.

Theoretical and Computational Chemistry Studies of Benzenesulfenic Acid Methyl Ester

Quantum Chemical Investigations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and bonding characteristics of molecules like benzenesulfenic acid methyl ester. While specific DFT studies on this compound are not extensively documented in publicly available literature, we can infer its properties from studies on related sulfenate species and contrast them with more stable analogs like benzenesulfonic acid methyl ester.

DFT studies on various sulfenate anions have highlighted the significance of non-bonding interactions and the role of the counterion in directing their S-functionalization chemistry. researchgate.net For this compound, the sulfur atom is in a formal oxidation state of 0, rendering it both nucleophilic and electrophilic. nih.gov The bonding arrangement involves a sulfur atom attached to a phenyl ring and a methoxy (B1213986) group. Non-empirical quantum-chemical methods, such as B3LYP and MP2 with extended basis sets like 6-311++G(3d,p), have been successfully used to study the steric and electronic structure of related organosulfur compounds like methyl phenyl sulfide, confirming the coplanar orientation of the C-S-C fragment and the benzene (B151609) ring. pleiades.online

A comparative analysis with the more stable benzenesulfonic acid methyl ester, which has been studied using DFT, is instructive. In a study utilizing various DFT methods (LSDA, B3LYP, B3PW91, and MPW1PW91) with a 6-311G(d,p) basis set, the optimized geometry and vibrational frequencies of benzenesulfonic acid methyl ester were determined and shown to be in good agreement with experimental data. nih.govsigmaaldrich.com Such studies provide a benchmark for the computational methodologies that would be applied to its sulfenic acid counterpart.

For this compound, key parameters of interest in a DFT study would include the S-O and S-C bond lengths and the C-S-O bond angle, which define the core geometry of the sulfenate group. The electronic properties, such as the distribution of electron density, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the sites most susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity.

Table 1: Comparison of Methodologies Used in Computational Studies of Related Sulfur Compounds

| Compound | Computational Method | Basis Set | Key Findings | Reference |

| Benzenesulfonic Acid Methyl Ester | DFT (LSDA, B3LYP, B3PW91, MPW1PW91) | 6-311G(d,p) | Optimized geometry and vibrational frequencies calculated. | nih.govsigmaaldrich.com |

| Cysteinesulfenate Anion | DFT (B3LYP) | 6-311++G(d,p) | Modeled factors directing stereoselective S-alkylation. | researchgate.net |

| Methyl Phenyl Sulfide | Non-empirical (B3LYP, MP2) | 6-311++G(3d,p) | Confirmed coplanar orientation of C-S-C and benzene ring. | pleiades.online |

| Benzenesulfonic Acid + Methanol (B129727) | DFT (B3LYP) | aug-cc-pVTZ | Investigated SN1 and SN2 esterification mechanisms. | rsc.org |

This table presents methodologies applied to related compounds to illustrate the approaches that would be relevant for studying this compound.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This provides a detailed, step-by-step understanding of reaction mechanisms.

Computational Modeling of Stereochemical Outcomes in Reactions

The stereochemistry of reactions involving sulfenates is a key area of investigation. Sulfenate anions are known to undergo stereoselective alkylation, and computational models have been developed to account for the observed diastereoselectivity. researchgate.net These models establish the importance of intramolecular interactions between the sulfenate group and substituents elsewhere in the molecule. researchgate.net DFT methods have been employed to assess how nearby functional groups can direct the stereochemical course of S-alkylation reactions. researchgate.net

In the context of this compound, computational modeling could be used to predict the stereochemical outcome of its reactions, for example, in its role as a precursor to chiral sulfoxides. The diastereoselective oxidation of benzenesulfenates bearing a chiral auxiliary has been studied, and while experimental results have shown variable diastereoselectivity, computational analysis could pinpoint the specific interactions governing the stereochemical preference. nih.gov The transition state geometries for such reactions would be located, and their relative energies would explain the observed or predicted product ratios.

Energy Profiles and Reaction Barriers

However, the principles from these studies are applicable. DFT calculations can be used to map the energy profile of the oxidative addition of the C-S or S-O bond of this compound to a metal center. This would involve locating the pre-reaction complex, the transition state, and the final product, and calculating their relative energies. For example, studies on aryl halides have identified both concerted and SN2-type mechanisms for oxidative addition, and computational models can distinguish between these pathways based on the substrate and ligands. acs.orgchemrxiv.org

Another important reaction is the sulfenate-sulfoxide rearrangement. Theoretical studies on this nih.govsigmaaldrich.com-sigmatropic rearrangement have been performed for allylic systems, elucidating the activation energies and geometries of the cyclic transition states involved. acs.org Similar computational approaches could be applied to investigate potential intramolecular rearrangements of this compound.

Table 2: Representative Calculated Reaction Barriers for Related Processes

| Reaction | System | Computational Level | Calculated Barrier (kcal/mol) | Reference Context |

| Esterification (SN2) | Benzenesulfonic acid + CH3OH2+ | B3LYP/aug-cc-pVTZ | Moderate Barrier | rsc.org |

| Esterification (SN1) | Benzenesulfonic acid -> Sulfonylium cation | B3LYP/aug-cc-pVTZ | Low Barrier | rsc.org |

| Oxidative Addition | Ph-X + Pd(PP) | DFT with solvation model | Ligand dissociation is rate-limiting | acs.org |

This table provides examples of calculated energy barriers for reactions of related compounds, illustrating the type of data that would be generated for this compound.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which serve as a powerful tool for identifying and characterizing transient species like this compound. By calculating properties such as NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra, a theoretical "fingerprint" of the molecule can be generated.

For instance, a detailed study on benzenesulfonic acid methyl ester successfully calculated its FT-IR and FT-Raman spectra using several DFT functionals. nih.govsigmaaldrich.com The calculated harmonic vibrational frequencies, when scaled appropriately, showed excellent agreement with the experimental spectra. This allowed for the confident assignment of vibrational modes. A similar computational protocol applied to this compound would predict its characteristic vibrational frequencies, such as the S-O and S-C stretching modes, which would be invaluable for its experimental detection.

Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predictions can aid in the interpretation of experimental NMR data, especially for a reactive species where isolation for characterization is challenging.

Molecular Dynamics Simulations Related to Sulfenate Reactivity

While quantum mechanics is ideal for studying the electronic details of a reaction at a static level, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules and their reactions over time. Reactive molecular dynamics, using force fields like ReaxFF, allows for the simulation of chemical bond formation and breaking, providing insights into reaction mechanisms and kinetics in complex environments. nih.gov

Although no specific MD simulations on this compound are reported, the methodology has been applied to related systems. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) and MD simulations have been used to investigate the catalytic mechanism of enzymes that form sulfenic acid intermediates during their catalytic cycle. nih.gov These studies reveal the roles of active site residues and the surrounding protein environment in stabilizing intermediates and lowering reaction barriers.

For a small molecule like this compound, MD simulations could be used to study its behavior in different solvents, its conformational dynamics, and its interactions with other reactants. By simulating the system at various temperatures, one could gain insights into the initial steps of its thermal decomposition or its reactivity in solution, complementing the static picture provided by quantum chemical calculations of reaction profiles. nih.gov

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For benzenesulfenic acid methyl ester, both ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the protons on the benzene (B151609) ring and the methyl group give rise to characteristic signals. The aromatic protons typically appear as a complex multiplet in the downfield region, generally between 7.5 and 7.9 ppm. rsc.org The exact chemical shifts and splitting patterns depend on the substitution pattern of the benzene ring. For the unsubstituted phenyl group in methyl benzenesulfonate (B1194179), the spectrum shows signals for the ortho, meta, and para protons. rsc.org The methyl ester protons (-OCH₃) appear as a sharp singlet further upfield, typically around 3.9 ppm. chemicalbook.com

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho, meta, para) | ~7.5 - 7.9 | Multiplet (m) |

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, distinct signals are observed for the aromatic carbons and the methyl carbon. chemicalbook.com The carbon atom of the methyl group is typically found in the upfield region of the spectrum. The aromatic carbons appear in the downfield region, with the carbon atom directly attached to the sulfonate group (ipso-carbon) having a distinct chemical shift compared to the other aromatic carbons. rsc.org

Interactive Table: Typical ¹³C NMR Chemical Shifts for Benzenesulfenate Derivatives

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-S (ipso) | ~135 |

| Aromatic C-H | ~128-134 |

Low-temperature NMR spectroscopy is a powerful tool for studying reaction mechanisms by allowing for the observation of transient intermediates that are unstable at room temperature. ucl.ac.uk In the context of benzenesulfenate esters, this technique can be employed to gain mechanistic insights into their reactions, such as the formation of sulfonium (B1226848) salts. By conducting the reaction at low temperatures directly within the NMR spectrometer, it is possible to detect and characterize short-lived species. acs.org For instance, the reaction of a sulfenate ester with an electrophile could be monitored to observe the formation of an intermediate sulfonium salt before it undergoes subsequent reactions. This provides direct evidence for proposed reaction pathways and the structures of key intermediates. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (172.20 g/mol for C₇H₈O₃S). nih.gov

The fragmentation of benzenesulfonate esters is highly characteristic. Common fragmentation pathways include the loss of the alkoxy group and cleavage of the S-O and C-S bonds. aaqr.orglibretexts.org For methyl benzenesulfonate, prominent fragments may include the phenylsulfonyl cation ([C₆H₅SO₂]⁺ at m/z 141), the phenyl cation ([C₆H₅]⁺ at m/z 77) resulting from the loss of SO₂, and a peak corresponding to the loss of the methoxy (B1213986) group ([M-OCH₃]⁺). aaqr.orgdocbrown.info The observation of a fragment at m/z 77 is particularly indicative of a benzene ring structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. youtube.com These spectra provide a "fingerprint" for this compound, with characteristic absorption bands corresponding to specific functional groups. nih.gov

Key vibrational frequencies for benzenesulfonate esters include:

S=O Asymmetric and Symmetric Stretching: Strong absorption bands are typically observed in the regions of 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively. These are characteristic of the sulfonyl group. scielo.org.mxresearchgate.net

S-O-C Stretching: The stretching vibrations of the S-O-C linkage appear in the 900-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring are found at approximately 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch). scielo.org.mx

C-S Stretching: The C-S bond vibration is typically observed in the 700-800 cm⁻¹ range. scielo.org.mx

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. nih.gov

Interactive Table: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| S=O Asymmetric Stretch | 1350 - 1370 |

| S=O Symmetric Stretch | 1160 - 1180 |

| S-O-C Stretch | 900 - 1000 |

X-ray Crystallography for Solid-State Structural Elucidation of Stable Derivatives

By analyzing the crystal structures of related solid benzenesulfonate esters, researchers can gain valuable insights into the geometry of the sulfonate group and its interaction with the aryl and ester moieties. dntb.gov.uanih.gov This data is crucial for understanding structure-property relationships and for validating the results of theoretical calculations. The analysis of crystal packing can also reveal information about intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the physical properties of the compounds. mdpi.com

Applications in Organic Synthesis and Methodology Development

Role as a Reagent in C-C and C-Heteroatom Bond Formation

The primary application of benzenesulfenic acid methyl ester in bond formation is as an electrophilic sulfur source for the creation of C-S bonds, a key type of C-heteroatom linkage. The ester can react with potent carbon nucleophiles, such as Grignard reagents, to form new carbon-sulfur bonds. In this process, the nucleophile attacks the electrophilic sulfur atom, displacing the methoxy (B1213986) group and establishing a new sulfinyl-level connection.

Furthermore, the conceptual basis for its reactivity is often seen in methodologies that generate sulfenate anions (PhSO⁻) as key reactive intermediates. researchgate.netchemrxiv.org These anions, formed from sulfoxide (B87167) precursors through reaction with Grignard reagents, are potent nucleophiles in their own right. researchgate.net They can then be trapped by a variety of carbon electrophiles, such as alkyl halides, to form sulfoxides, effectively achieving a C-S bond formation where the sulfenate moiety is the central building block. researchgate.net While this involves the anion rather than the ester directly, it underscores the fundamental reactivity pattern of the sulfenate group in C-S bond construction. There is limited evidence of its direct application in C-C bond formation.

Precursor for the Synthesis of Complex Organosulfur Compounds (e.g., unsymmetric sulfoxides, disulfinates)

This compound is a valuable starting point for accessing more highly oxidized and complex organosulfur compounds. Its utility as a precursor is demonstrated in several key transformations.

One of the most direct and well-documented applications is its conversion to methyl benzenesulfinate (B1229208). Through the process of ozonolysis, this compound is oxidized to the corresponding sulfinate ester, showcasing its role as a precursor to the S(IV) oxidation state. orgsyn.org

Perhaps its most significant application is in the synthesis of unsymmetrical sulfoxides. The reaction of this compound with organometallic reagents, particularly Grignard reagents (R-MgX), provides a direct route to sulfoxides of the structure Ph-S(=O)-R. This reaction is pivotal for creating chiral sulfoxides, which are crucial in asymmetric synthesis.

| Reactant 1 | Reactant 2 (Grignard Reagent) | Product (Unsymmetric Sulfoxide) | Significance |

|---|---|---|---|

| This compound | R-MgX | Phenyl-S(=O)-R | Direct formation of a new C-S bond leading to a versatile class of chiral compounds. |

While the ester is a confirmed precursor to sulfinates and sulfoxides, its role in forming disulfinates is not well-documented in the literature.

Intermediate in the Development of New Synthetic Methodologies

The concept of the sulfenate group, embodied by this compound, is central to the development of new and efficient synthetic strategies. lumenlearning.combeilstein-journals.org Modern organic synthesis increasingly relies on one-pot, multi-component reactions that build molecular complexity rapidly. In this context, sulfenate anions (RSO⁻), which are close relatives of sulfenate esters, have emerged as pivotal reactive intermediates. researchgate.netchemrxiv.org

Recent methodologies have utilized bench-stable sulfoxide reagents that, upon reaction with a Grignard reagent, generate a sulfenate anion in situ. researchgate.net This transient intermediate can then be intercepted by various electrophiles in the same pot. This strategy allows for the three-component synthesis of complex molecules like sulfoxides and sulfinamides without needing to handle potentially unstable, malodorous, or commercially unavailable sulfur reagents directly. researchgate.net

| Step | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Sulfoxide Reagent + R¹-MgX | Sulfenate Anion (R¹SO⁻) | Generation of the key reactive intermediate. researchgate.net |

| 2 | Sulfenate Anion + R²-X (Electrophile) | Unsymmetric Sulfoxide (R¹-S(=O)-R²) | Trapping of the intermediate to form the final product. researchgate.net |

This approach, which hinges on the predictable generation and reactivity of the sulfenate moiety, highlights how this compound and its derivatives serve as foundational concepts for creating innovative and modular synthetic methods. chemrxiv.org

Exploration in Catalytic Systems or as Ligands

Despite the utility of other organosulfur compounds in catalysis, there is a notable absence of research detailing the use of this compound as a ligand in catalytic systems. This is likely attributable to the inherent reactivity and relative instability of the sulfenate ester functional group, particularly the weakness of the S-O bond. These characteristics make it a challenging scaffold for constructing stable ligands that can withstand typical catalytic conditions. The focus in the related field of sulfur-containing ligands has predominantly been on more stable structures like sulfonates and phosphine-sulfonates.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing sulfenate esters often rely on multi-step processes or harsh reagents. For instance, established routes have included the esterification of benzenesulfinyl chloride, which itself is prepared from benzenesulfinic acid. sigmaaldrich.com Another classical approach involves the ozonolysis of methyl benzenesulfenate. sigmaaldrich.com However, the frontier of organic synthesis is pushing beyond these methods toward more sustainable and atom-economical alternatives.

Recent advancements focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key areas of development include:

Photoredox and Dual Catalysis: Visible-light-induced photoredox catalysis represents a significant leap forward, enabling C-S bond formation under mild conditions. nuomengchemical.com This approach uses light to generate highly reactive sulfur-centered radicals from various precursors, which can then be coupled to form the desired sulfenate ester. wikipedia.org Dual catalytic systems, which combine a photoredox catalyst with another catalyst like nickel, can achieve unique transformations such as deoxygenative C-S bond coupling with sulfinates, offering a novel pathway to sulfur-containing compounds. nuomengchemical.com

Electrochemical Synthesis: Electrochemistry offers a "traceless" reagent approach, using electrons to drive redox processes. acs.org This method is gaining traction as a green alternative for constructing C–S bonds, as it can reduce the need for chemical oxidants and reductants that generate stoichiometric waste. acs.org

Palladium-Catalyzed Cross-Coupling: New strategies involving palladium-catalyzed cross-coupling reactions have been developed for the synthesis of related sulfur compounds like sulfoxides. These methods often utilize sulfenate anions, generated in situ from precursors like β-sulfinyl esters, as key nucleophiles. researchgate.netrsc.org This approach provides excellent control over the oxidation state and is compatible with a wide range of functional groups. researchgate.net

Metal-Free C-H Functionalization: Direct sulfenylation via C-H bond activation is a highly sought-after strategy as it shortens synthetic sequences and reduces pre-functionalization steps. acs.org Developing metal-free conditions for these reactions, for example by using water as a safe and economical solvent, is a key objective in green chemistry. acs.org

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Classical (e.g., from Sulfinyl Chloride) | Multi-step, uses prepared reagents. | Well-established, predictable. | sigmaaldrich.com |

| Photoredox Catalysis | Uses visible light, mild conditions. | High efficiency, environmentally benign. | wikipedia.org |

| Electrochemical Synthesis | Uses electricity as the reagent. | Green approach, avoids chemical waste. | acs.org |

| Palladium-Catalyzed Coupling | Forms C-S bonds with high control. | Good functional group tolerance. | researchgate.netrsc.org |

| Metal-Free C-H Activation | Directly functionalizes C-H bonds. | Atom economical, reduces synthetic steps. | acs.org |

Advanced Computational Design of Benzenesulfenate-Based Reagents

The rational design of catalysts and reagents is being revolutionized by computational chemistry. While still an emerging area for sulfenate chemistry specifically, the principles of in silico design are poised to accelerate discovery. Methods like Density Functional Theory (DFT) are instrumental in this frontier. mdpi.com

Computational approaches offer several advantages:

Mechanism Elucidation: DFT calculations can map out reaction pathways, identify transition states (TS), and determine energy barriers. mdpi.comacs.org For example, computational studies can investigate the crucial steps in a catalytic cycle, such as the nucleophilic attack of a catalyst on a substrate or the dissociation of an intermediate. acs.org This insight is critical for understanding why a certain catalyst works and how it can be improved.

Predictive Modeling: By calculating the electronic and steric properties of potential reagents, researchers can predict their reactivity and selectivity before committing to laboratory synthesis. researchgate.net This reduces the trial-and-error nature of catalyst development, saving time and resources. researchgate.net

Rational Catalyst Optimization: In silico screening allows for the systematic modification of a reagent's structure—for instance, by changing substituent groups on the benzene (B151609) ring of a benzenesulfenate-based ligand—and calculating the effect on its performance. This automated, high-throughput approach can explore a vast chemical space to identify optimal catalyst structures that would be infeasible to screen experimentally. researchgate.net

For benzenesulfenate-based reagents, computational studies could be used to design ligands with tailored electronic properties to stabilize a metal center, or to design organocatalysts where the sulfenate group plays a key role in activating a substrate.

Green Chemistry Principles in Sulfenate Chemistry

The integration of green chemistry principles is a central theme in modern synthetic chemistry, and the synthesis of sulfenates is no exception. The goal is to develop processes that are safer, more efficient, and have a lower environmental impact.

Key green principles being applied include:

Use of Safer Solvents: A major focus is the replacement of hazardous organic solvents with more environmentally friendly alternatives, with water being the ideal choice due to its safety, low cost, and availability. acs.org

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents to catalytic systems is fundamental. This includes the use of photoredox, wikipedia.org electro-, acs.org and metal-based catalysts that can be used in small amounts and potentially recycled.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core goal. Direct C-H functionalization is a prime example of an atom-economical approach, as it avoids the generation of waste from protecting or activating groups. acs.org

Energy Efficiency: The use of photoredox catalysis, which operates at ambient temperature using visible light, offers a more energy-efficient alternative to traditional methods that may require high temperatures. wikipedia.org

Interdisciplinary Research Integrating Benzenesulfenic Acid Methyl Ester in Novel Material Science or Bio-inspired Chemistry

The unique properties of the sulfenate functional group are attracting interest in fields beyond traditional organic synthesis, particularly in material science and bio-inspired chemistry.

Material Science: The incorporation of sulfur-containing functional groups into polymers can impart unique properties. While research has focused on groups like sulfonate esters, the principles are applicable to sulfenates. Sulfonate esters have been used to create degradable polyethylene-like materials and thin cation-exchanger films for applications requiring efficient ion transport. rsc.orgchemicalbook.com By analogy, incorporating the benzenesulfenate moiety into polymer backbones could lead to novel materials with tailored thermal, mechanical, or redox properties. The use of benzenesulfonate (B1194179) esters as intermediates in the production of dyes also highlights their role in the broader chemical industry. nuomengchemical.comontosight.ai

Bio-inspired Chemistry: Nature utilizes sulfur chemistry extensively, particularly in the active sites of metalloenzymes. The oxygenation of metal-thiolate species to form sulfenate and sulfinate complexes is critical for the catalytic function of enzymes like nitrile hydratase. researchgate.net Researchers are creating synthetic mimics of these active sites to develop novel catalysts for challenging transformations. anl.govyoutube.com In this context, this compound or its derivatives can serve as ligands (or precursors to ligands) in bio-inspired metal complexes. These artificial enzymes could be designed for specific catalytic applications, such as the selective oxidation of sulfides or the production of hydrogen fuel. anl.govmdpi.com The study of sulfenate esters also extends to their biological activity, with some studies showing that sulfenate esters of simple phenols exhibit enhanced activity against bacterial biofilms. acs.org

Q & A

Basic: What are the established synthetic routes for benzenesulfenic acid methyl ester, and how can experimental reproducibility be ensured?

The synthesis of this compound is typically achieved via oxidation of diphenyl disulfide followed by methylation. A one-step procedure involves reacting diphenyl disulfide with lead tetraacetate in methanol under reflux, yielding the ester after purification . Key steps include:

- Use of a 5-L flask equipped with mechanical stirring and a drying tube to exclude moisture.

- Precautions to avoid skin contact due to the compound's reactivity .

To ensure reproducibility, document all parameters (e.g., reagent stoichiometry, reaction time, temperature) and characterize the product using spectroscopic methods (e.g., NMR, IR) and comparison to literature data .

Basic: What spectroscopic and analytical methods are recommended to confirm the identity and purity of this compound?

For characterization:

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the methyl ester group (e.g., H NMR: δ ~3.8 ppm for OCH) and aromatic protons.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M] at m/z corresponding to CHOS).

- Chromatography : Use GC-MS or HPLC to assess purity and detect byproducts.

Cross-reference data with established databases (e.g., NIST Chemistry WebBook) and ensure compliance with reporting standards for new compounds .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Critical safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- First Aid :

- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure.

Advanced: How can researchers resolve discrepancies in reported melting points or phase-change data for this compound?

Conflicting phase-change data (e.g., melting points of 304 K and 307 K from different studies ) may arise from:

- Purity variations : Impurities lower melting points; recrystallize the compound and verify purity via chromatography.

- Methodological differences : Compare measurement techniques (e.g., differential scanning calorimetry vs. capillary melting).

- Instrument calibration : Validate equipment using standard reference materials.

Report detailed experimental conditions (e.g., heating rate, sample preparation) to enable cross-study comparisons .

Advanced: What mechanistic insights explain the reactivity of this compound in organic transformations?

The ester’s reactivity stems from its sulfenyl group (-S-O-), which participates in electrophilic additions and radical reactions. For example:

- Oxidation : Lead tetraacetate acts as an oxidizing agent, converting disulfides to sulfenic acids, which are subsequently methylated .

- Nucleophilic substitution : The ester’s sulfur atom can act as a leaving group in SN2 reactions.

Mechanistic studies should employ isotopic labeling (e.g., O) or computational modeling (DFT) to track reaction pathways .

Advanced: How does this compound’s stability vary under different storage or reaction conditions?

Stability depends on:

- Temperature : Decomposition risks increase above 50°C; store at -20°C in inert atmospheres.

- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the ester.

- Light exposure : Protect from UV light to prevent radical degradation.

Conduct accelerated stability studies (e.g., thermal gravimetric analysis) to predict shelf-life and optimal handling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.